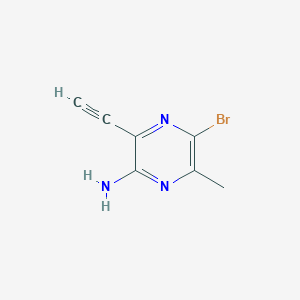

5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1260879-75-1 |

|---|---|

Molecular Formula |

C7H6BrN3 |

Molecular Weight |

212.05 g/mol |

IUPAC Name |

5-bromo-3-ethynyl-6-methylpyrazin-2-amine |

InChI |

InChI=1S/C7H6BrN3/c1-3-5-7(9)10-4(2)6(8)11-5/h1H,2H3,(H2,9,10) |

InChI Key |

FQRKPIHQHAKISO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)C#C)Br |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Retrosynthetic Analysis of the Pyrazine (B50134) Core and Functional Groups

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. slideshare.neted.ac.uk This process helps in designing a viable forward synthetic route. For 5-bromo-3-ethynyl-6-methylpyrazin-2-amine, the analysis involves considering the stability and reactivity of the pyrazine ring and the interplay of its functional groups.

Disconnection Strategies for the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a key disconnection point. A common and reliable method for forming such a bond on an aromatic or heteroaromatic ring is through transition-metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: The most logical disconnection for the ethynyl group is via a Sonogashira coupling reaction. This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, the disconnection would be between the pyrazine C3 carbon and the ethynyl carbon. This leads to a 3-halopyrazine precursor and an ethynylating reagent. A protected alkyne, such as trimethylsilylacetylene (B32187), is often used, followed by a deprotection step.

| Disconnection | Forward Reaction | Precursors |

| Pyrazine-C≡C | Sonogashira Coupling | 3-Halo-5-bromo-6-methylpyrazin-2-amine + Ethynylating agent (e.g., (Trimethylsilyl)acetylene) |

This strategy suggests that a key intermediate in the synthesis would be a dihalogenated pyrazine, for instance, a 3,5-dibromo-6-methylpyrazin-2-amine (B1358044), where one bromine atom can be selectively replaced by the ethynyl group.

Approaches for the Bromo Substituent Incorporation

The introduction of the bromine atom at the C5 position can be achieved at various stages of the synthesis. The timing of this halogenation step is crucial and depends on the directing effects of the other substituents present on the pyrazine ring.

Direct Bromination: Given the activating nature of the amino group at C2 and the methyl group at C6, direct electrophilic bromination of a 2-amino-6-methylpyrazine precursor is a plausible route. The amino group strongly directs electrophiles to the ortho and para positions (C3 and C5). Therefore, bromination of 2-amino-6-methylpyrazine could potentially yield the desired 5-bromo isomer.

Halogenation of a Pre-functionalized Pyrazine: Alternatively, the bromine atom can be introduced onto a pyrazine ring that already contains other functional groups. The choice of brominating agent and reaction conditions would be critical to ensure regioselectivity. beilstein-archives.orgsigmaaldrich.com

Considerations for the Methyl and Amino Group Introduction

The amino and methyl groups form the initial scaffold of the substituted pyrazine. The synthesis of the 2-amino-6-methylpyrazine core is a logical starting point for the subsequent functionalization steps.

Building the Pyrazine Ring: The most common methods for constructing the pyrazine ring involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.netwikipedia.org For the target molecule, this could involve the reaction of a substituted 1,2-diaminopropane (B80664) derivative with a glyoxal (B1671930) derivative. However, a more common approach is the condensation of α-amino ketones or related compounds. youtube.com

Functional Group Interconversion: An alternative is to start with a commercially available substituted pyrazine and introduce the amino and methyl groups through functional group interconversions. For example, a chloropyrazine could be converted to an aminopyrazine via nucleophilic aromatic substitution. organic-chemistry.org

A plausible retrosynthetic pathway would start with the disconnection of the ethynyl and bromo groups, leading back to a core 2-amino-6-methylpyrazine scaffold.

Precursor Chemistry and Starting Material Selection for this compound

The success of the synthesis relies heavily on the efficient preparation of key precursors. This section details the synthesis of the pyrazine scaffold and the halogenation techniques required.

Synthesis and Derivatization of Pyrazine Scaffolds

The synthesis of substituted pyrazines is well-established in heterocyclic chemistry. nih.govtandfonline.com A variety of methods can be employed to generate the required 2-amino-6-methylpyrazine core.

Condensation Reactions: The classical approach involves the condensation of an α-aminocarbonyl compound with another α-aminocarbonyl or a related species. For instance, the self-condensation of an amino acetone (B3395972) derivative could, in principle, lead to a dimethylpyrazine, which would then require further functionalization. A more controlled synthesis might involve the reaction of an aminonitrile with an α-keto compound.

From Commercially Available Pyrazines: A more practical approach often involves starting with a simpler, commercially available pyrazine and introducing the required functional groups. For example, starting with 2-amino-6-methylpyrazine, the subsequent bromination and ethynylation steps can be planned.

| Starting Material | Potential Synthesis Route |

| 2-Amino-6-methylpyrazine | 1. Bromination to introduce the bromo group at C5. 2. Halogenation at C3 followed by Sonogashira coupling. |

| 2,6-Dichloropyrazine | 1. Selective amination at C2. 2. Introduction of the methyl group (e.g., via cross-coupling). 3. Bromination and ethynylation. |

The derivatization of the pyrazine scaffold often involves electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org The electron-deficient nature of the pyrazine ring makes nucleophilic aromatic substitution of halo-pyrazines a feasible strategy. organic-chemistry.org

Halogenation Reagents and Techniques for Pyrazine Rings

The introduction of a bromine atom onto the pyrazine ring is a critical step. The choice of reagent and conditions is dictated by the substituents already present on the ring. nih.govnih.gov

Electrophilic Bromination: For activated pyrazine rings (e.g., those bearing amino groups), direct bromination using electrophilic bromine sources can be effective. Common reagents include:

N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used with a radical initiator or under acidic conditions.

Bromine (Br₂): Can be used in various solvents like acetic acid or chloroform. Its reactivity can be modulated by the solvent and temperature.

Sandmeyer-type Reactions: If an amino group is present at the position where the bromine is desired, it can be converted to a diazonium salt and then displaced by a bromide ion, although this is less common for pyrazines compared to anilines.

The table below summarizes some common halogenating reagents used for heterocyclic compounds.

| Reagent | Abbreviation | Typical Application |

| N-Bromosuccinimide | NBS | Selective bromination of activated rings and allylic/benzylic positions. sigmaaldrich.com |

| Bromine | Br₂ | Direct electrophilic bromination of aromatic and heteroaromatic rings. |

| Phosphorus tribromide | PBr₃ | Conversion of hydroxyl groups to bromides. |

| Phosphorus oxybromide | POBr₃ | Conversion of keto groups in heterocycles to bromo groups. |

The regioselectivity of the halogenation is a key challenge. The strong directing effect of the amino group at C2 would favor substitution at C3 and C5. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective bromination at the C5 position.

Alkynylation Reagents and Methodologies for Heteroaromatic Systems

The introduction of an ethynyl group onto a heteroaromatic ring is a pivotal transformation in the synthesis of the target compound. The Sonogashira cross-coupling reaction is the most prominent and versatile method for forming C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes. nih.govacs.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, often an amine, which also can serve as the solvent. nih.gov

The general mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the heteroaryl halide (in this case, a bromopyrazine derivative). The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide, transferring the alkynyl group to the palladium center. Finally, reductive elimination from this complex yields the desired alkynylated pyrazine and regenerates the palladium(0) catalyst.

In recent years, copper-free Sonogashira protocols have gained traction to avoid the formation of diacetylene byproducts (Glaser coupling) and to simplify purification. nih.gov These methods often require a different ligand set for the palladium catalyst and may necessitate harsher reaction conditions.

Common alkynylation reagents for this purpose include:

Trimethylsilylacetylene (TMSA): This is a widely used reagent for introducing a protected ethynyl group. The TMS group can be easily removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or with a base like K₂CO₃ in methanol) to reveal the terminal alkyne.

Ethynylmagnesium bromide: A Grignard reagent that can be used for the alkynylation of certain substrates.

Various substituted alkynes: For the direct introduction of a functionalized alkynyl moiety.

For the synthesis of this compound, a Sonogashira coupling is the most logical approach to install the ethynyl group at the C-3 position of a suitably substituted bromopyrazine precursor.

Multi-Step Synthetic Pathways to this compound

A plausible multi-step synthesis for this compound would involve the sequential functionalization of a pyrazine core. A logical retrosynthetic analysis suggests that a key intermediate would be a di-halogenated pyrazine, allowing for a selective alkynylation at one position while retaining the halogen at another.

A likely synthetic route commences with the commercially available 2-amino-6-methylpyrazine. The sequence of reactions would be designed to install the bromo and ethynyl groups at the desired positions with high regioselectivity.

Proposed Synthetic Pathway:

Dibromination of 2-Amino-6-methylpyrazine: The starting material, 2-amino-6-methylpyrazine, can be subjected to bromination to install bromine atoms on the pyrazine ring. The activating amino group and the weakly activating methyl group will direct electrophilic substitution. Treatment with a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield 3,5-dibromo-6-methylpyrazin-2-amine americanelements.com. The amino group strongly activates the ortho (C3) and para (C5) positions for electrophilic halogenation.

Selective Sonogashira Coupling: The key step in this pathway is the regioselective Sonogashira coupling of the 3,5-dibromo-6-methylpyrazin-2-amine intermediate. The goal is to selectively introduce the ethynyl group at the C-3 position. The regioselectivity of this reaction can be influenced by both steric and electronic factors. The bromine at C-5 is sterically hindered by the adjacent methyl group at C-6. In contrast, the bromine at C-3 is flanked by the amino group and an unsubstituted position, making it more accessible to the bulky palladium catalyst complex. This steric difference is often sufficient to achieve selective coupling at the less hindered position. Using a protected alkyne like trimethylsilylacetylene (TMSA) is advisable, followed by deprotection.

Deprotection: The final step would be the removal of the trimethylsilyl (B98337) (TMS) protecting group from the alkyne. This is typically achieved using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a mild base like potassium carbonate in methanol (B129727), yielding the final product, This compound .

This sequential approach allows for the controlled installation of the required functional groups, leveraging established synthetic methodologies for pyrazine functionalization.

While a stepwise approach offers good control, one-pot sequences are attractive for their efficiency and reduced waste generation. nih.govresearchgate.net A potential one-pot or tandem reaction could involve the in-situ formation of the dibromo intermediate followed by the Sonogashira coupling. However, controlling the selectivity in such a setup can be challenging due to the presence of multiple reactive species and potential cross-reactivity. A more feasible one-pot approach might combine the Sonogashira coupling and the deprotection step, where after the coupling reaction is complete, the deprotecting agent is added to the same reaction vessel.

For instance, after the selective coupling of 3,5-dibromo-6-methylpyrazin-2-amine with TMSA, potassium carbonate and methanol could be added directly to the reaction mixture to facilitate the deprotection of the silyl (B83357) group, thus yielding the final product in a two-step, one-pot procedure.

The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity.

Chemoselectivity: In the Sonogashira coupling step, the key challenge is to perform the C-C coupling without affecting the amino group or the other bromo substituent. Palladium catalysts are generally tolerant of amino groups, and the reaction conditions can be optimized to prevent side reactions. The choice of a copper-free system can also enhance chemoselectivity by preventing undesired homocoupling of the alkyne. nih.gov

Regioselectivity: This is arguably the most critical aspect of the synthesis. As discussed, the selective alkynylation of the C-3 bromine over the C-5 bromine in 3,5-dibromo-6-methylpyrazin-2-amine is crucial. This selectivity is primarily governed by:

Steric Hindrance: The methyl group at C-6 provides significant steric bulk around the C-5 bromine, making it less accessible for the oxidative addition to the palladium catalyst. rsc.org

Electronic Effects: The electron-donating amino group at C-2 influences the electron density of the ring. While it activates both ortho and para positions, the steric factor is often the dominant differentiating element in these cases.

Catalyst Control: The choice of palladium catalyst and, particularly, the phosphine (B1218219) ligand can have a profound impact on regioselectivity. rsc.orgelsevierpure.com Bulky phosphine ligands can further enhance the steric differentiation between the two bromine atoms, favoring reaction at the less hindered C-3 position.

A summary of directing effects of the substituents on the pyrazine ring is presented below:

| Substituent | Position | Effect on Electrophilic Substitution | Directing Influence |

| -NH₂ | 2 | Activating | Ortho (3), Para (5) |

| -CH₃ | 6 | Weakly Activating | Ortho (5), Para (3) |

In the case of 2-amino-6-methylpyrazine, both substituents activate the same positions (3 and 5), leading to the formation of the 3,5-dibromo derivative. The subsequent regioselectivity of the Sonogashira coupling is then primarily a result of the steric environment around the two bromine atoms.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

To maximize the yield and purity of the final product, optimization of the Sonogashira coupling step is essential. Key parameters to consider include the choice of catalyst, ligand, base, and solvent.

The choice of the palladium catalyst and its associated ligands is paramount for an efficient and selective Sonogashira coupling.

Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For copper-free conditions, palladium complexes with bulky electron-rich phosphine ligands are often employed. researchgate.net

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.

Triphenylphosphine (PPh₃): A standard and widely used ligand.

Bulky Phosphines: Ligands such as XPhos, SPhos, or DavePhos can be particularly effective in copper-free Sonogashira reactions and can enhance selectivity in sterically demanding couplings. researchgate.net The use of bidentate ligands can also influence the outcome of the reaction. rsc.org

Catalyst Loading: Typically, catalyst loading can range from 0.5 to 5 mol%. Lowering the catalyst loading is desirable for economic and environmental reasons, but this must be balanced against reaction time and yield. kaust.edu.sa High-activity catalysts may allow for loadings as low as 0.1 mol% or even less.

A screening of different catalyst systems would be the first step in optimizing the synthesis. A representative table of catalyst systems for Sonogashira coupling on heteroaromatic systems is provided below.

Table 1: Representative Catalyst Systems for Sonogashira Coupling

| Entry | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | CuI | Et₃N | DMF | 80 |

| 2 | PdCl₂(PPh₃)₂ | - | CuI | Et₃N/THF | THF | 65 |

| 3 | Pd₂(dba)₃ | XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 |

The optimal conditions would be determined by systematically varying these parameters and analyzing the reaction mixture for conversion, yield, and purity of the desired product. The use of a continuous flow reactor could also facilitate rapid screening of catalysts and reaction conditions. thalesnano.com

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical parameter in the Sonogashira cross-coupling reaction, as it can profoundly influence reaction rates, catalyst stability, and product selectivity. lucp.net The solvent medium must facilitate the dissolution of reactants, reagents, and catalyst complexes while promoting the desired chemical transformations. A variety of solvents, ranging from polar aprotic to nonpolar, have been successfully employed for Sonogashira couplings and related pyrazine syntheses.

Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are frequently utilized. wikipedia.orglucp.netresearchgate.net DMF, for instance, was found to be the optimal solvent for a copper-free Sonogashira coupling of a bromo-pyrazole derivative at 100°C. researchgate.net Similarly, THF is a common choice, sometimes used in conjunction with a base that can also act as a co-solvent, such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org The polarity of these solvents can stabilize charged or polar intermediates, which may enhance regioselectivity. lucp.net However, in some cases, less polar solvents like 1,4-dioxane (B91453) or toluene (B28343) have resulted in quantitative product formation in other pyrazine syntheses. mdpi.com The selection is often substrate-dependent, and what works for one heterocyclic system may require adjustment for another.

The engineering of the reaction media can also involve using a mixture of solvents to fine-tune polarity and solubility. For example, a mixture of methanol and water was used as the solvent system for the synthesis of 5-bromo-2-methylpyridin-3-amine. chemicalbook.com In some modern, sustainable protocols, water itself has been used as the reaction medium, often with the aid of surfactants to solubilize the organic reactants. organic-chemistry.org

| Solvent System | Typical Reaction | Observed Effect/Yield | Reference |

|---|---|---|---|

| DMF | Copper-free Sonogashira Coupling | High conversion (98%) at 100°C for bromo-pyrazole coupling. | researchgate.net |

| THF / Triethylamine | Sonogashira Coupling | Commonly used; efficient for aryl iodides at low temperatures (-78°C to RT). | organic-chemistry.org |

| 1,4-Dioxane / Water | Suzuki Coupling of Bromo-aminopyridine | Effective medium for coupling with various arylboronic acids, yielding good results. | mdpi.com |

| Acetonitrile (MeCN) | Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide | Used as the primary solvent for acylation reaction. | mdpi.com |

| Methanol / Water | Reduction of Nitro-bromopyridine | Effective for iron-powder-mediated reduction to form an aminopyridine. | chemicalbook.com |

| Dichloromethane (DCM) | Bromination of 5-methylpyrazin-2-amine | Used as the solvent for direct bromination, yielding 3-bromo-5-methylpyrazin-2-amine (88%). | chemicalbook.com |

Temperature and Pressure Parameters

Temperature is a crucial lever for controlling reaction kinetics and selectivity in the synthesis of this compound. While Sonogashira couplings are renowned for proceeding under mild conditions, often at room temperature, the reactivity of the specific aryl bromide dictates the necessary thermal energy. wikipedia.org Less reactive substrates, such as aryl bromides compared to aryl iodides, may require elevated temperatures to achieve a reasonable reaction rate. youtube.com

Research on related heterocyclic systems provides a useful guide. For the coupling of a bromo-pyrazole, a temperature of 100°C was found to be near optimal, with significant drops in conversion observed at 50°C (81% conversion) and 25°C (32% conversion). researchgate.net In another study involving Suzuki coupling of a bromo-aminopyridine, the reaction mixture was heated to 85–95°C for over 15 hours to ensure completion. mdpi.com Conversely, some highly efficient protocols for aryl iodides have been developed to run at temperatures as low as -78°C, gradually warming to room temperature. organic-chemistry.org The use of higher temperatures must be carefully managed, as it can sometimes promote undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). youtube.com

Pressure is less commonly a manipulated variable in these types of solution-phase reactions unless volatile reagents like propyne (B1212725) are used, where specific setups are required to avoid high-pressure conditions. organic-chemistry.org However, for certain related syntheses, such as the amination of dibromopyridine in a sealed pressure tube, high temperature and pressure are integral to the procedure.

| Reaction Type | Substrate Example | Temperature | Pressure | Outcome | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | 100 °C | Atmospheric | Optimal for high conversion (98%). | researchgate.net |

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine | 85-95 °C | Atmospheric | Required for effective coupling over >15 hours. | mdpi.com |

| Sonogashira Coupling | Aryl Iodides with Propyne | -78 °C to RT | Atmospheric | High yields (85-94%) under mild, low-temp conditions. | organic-chemistry.org |

| Bromination | 5-methylpyrazin-2-amine | Room Temp. | Atmospheric | Effective for producing 3-bromo-5-methylpyrazin-2-amine. | chemicalbook.com |

| Amination | 2,6-Dibromopyridine | High Temp. | High (Pressure Tube) | Necessary conditions for amination reaction. |

Reaction Time Profiling and Kinetic Control

The duration of the synthesis is a key factor that is optimized to maximize the yield of the desired product while minimizing the formation of impurities. Reaction times for Sonogashira couplings can vary significantly, from a few hours to over a day, depending on the reactivity of the substrates, catalyst efficiency, and temperature. mdpi.comkaust.edu.sa

Reaction time profiling, typically monitored by techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC), is essential for kinetic control. mdpi.com By tracking the consumption of the starting materials and the appearance of the product and byproducts over time, the reaction can be stopped at the optimal point.

For instance, in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, the reaction was monitored by TLC and allowed to proceed for over 15 hours to ensure the consumption of the starting material. mdpi.com In the synthesis of 3-bromo-5-methylpyrazin-2-amine, the bromination reaction was stirred overnight at room temperature. chemicalbook.com Kinetic control is particularly important in Sonogashira couplings to prevent side reactions like Glaser homocoupling, which can become more prevalent with extended reaction times or at higher temperatures. The rate-determining step in the copper-cocatalyzed cycle is generally considered to be the transmetalation from the copper acetylide to the palladium complex. libretexts.orgyoutube.com Understanding this allows chemists to fine-tune conditions, such as catalyst and ligand choice, to accelerate the desired pathway relative to competing side reactions.

Advanced Purification Techniques in Research Synthesis of this compound

Following the synthesis, a robust purification strategy is paramount to isolate this compound from unreacted starting materials, catalysts, and reaction byproducts. A multi-step approach combining chromatographic methods with crystallization or other techniques is often necessary to achieve high purity suitable for research applications.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography is a cornerstone technique for the purification of pyrazine derivatives. nih.govresearchgate.net Normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is commonly employed. jasco.hu The choice of mobile phase, typically a binary mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve separation. For instance, a 90:10 hexane/ethyl acetate mixture was effective in separating pyrazines from more polar imidazole (B134444) byproducts. nih.gov The effectiveness of the separation can be enhanced by using silica with a higher surface area (>700 m²/g), which provides better resolution for closely related pyrazine compounds compared to standard silica. jasco.hu

For higher purity requirements or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 (octadecylsilica) column with a mobile phase such as acetonitrile/water or methanol/water, is widely applied for the analysis and separation of pyrazines and their analogues. nih.gov In some cases, specialized columns, like a polysaccharide chiral stationary phase, have been used to separate pyrazine regio-isomers. nih.gov

| Method | Stationary Phase | Mobile Phase Example | Application/Notes | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (90:10) | Effective for separating pyrazines from polar impurities like imidazoles. | nih.gov |

| Flash Chromatography | High Surface Area Silica (>700 m²/g) | Hexane/Ethyl Acetate | Provides superior separation and resolution of chemically similar pyrazines. | jasco.hu |

| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile/Water | Commonly used for the separation and quantitation of pyrazine derivatives. | nih.gov |

| Column Chromatography | C18-bonded Silica | Ethanol | Used to isolate pyrazines from an aqueous distillate, trapping the pyrazines which are then eluted with ethanol. | nih.gov |

Recrystallization and Precipitation Strategies

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. youtube.com The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. youtube.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. youtube.com For amine-containing compounds like the target molecule, which may have complex solubility profiles, finding the right solvent or solvent system is key.

Commonly used solvent systems for recrystallization include mixtures like heptane/ethyl acetate, methanol/water, and dichloromethane/hexane. reddit.compitt.eduyoutube.com The process involves dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly. youtube.com Slow cooling is crucial as it encourages the formation of a well-ordered crystal lattice that excludes impurity molecules, which remain in the mother liquor. reddit.com If crystallization does not initiate spontaneously, it can often be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound. For basic compounds like amines and pyrazines that are difficult to dissolve in common organic solvents, acidic solvents like acetic acid or its mixtures may be used, though care must be taken to avoid salt formation. researchgate.net

Sublimation and Distillation for Purity Enhancement

Sublimation and distillation are purification methods based on phase changes and are suitable for compounds with appropriate volatility.

Sublimation is the direct transition of a substance from a solid to a gas phase without passing through a liquid phase. youtube.com This technique can be an excellent final purification step for solids that have an appreciable vapor pressure below their melting point, provided the impurities are significantly less volatile. youtube.com The impure solid is heated under vacuum, causing it to sublime. The resulting gas then deposits as pure crystals on a cooled surface, often a "cold finger" apparatus. youtube.com This method has been successfully used in the purification of related heterocyclic compounds, such as 2-Bromo-6-methylaminopyridine.

Distillation is primarily used to purify liquids or to separate volatile compounds from non-volatile solids. In the context of pyrazine purification, distillation has been employed to isolate volatile pyrazines from an aqueous reaction mixture, effectively leaving non-volatile impurities like imidazoles behind in the distillation pot. nih.govresearchgate.net The collected distillate, containing the pyrazine and water, can then be subjected to further purification steps, such as extraction or chromatography on a C18 column, to remove the water and isolate the pure compound. nih.gov

Elucidation of Chemical Reactivity and Derivatization Potential of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Reactivity of the Bromo Substituent in 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

The bromine atom on the pyrazine (B50134) ring of this compound is the primary site for a variety of chemical transformations. Its reactivity is largely dictated by the electronic properties of the pyrazine core. As an electron-deficient aromatic system, the pyrazine ring enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack and a suitable substrate for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-poor aromatic halides. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho and para to the leaving group accelerates this reaction by stabilizing the negative charge of the intermediate. masterorganicchemistry.com

In the case of this compound, the pyrazine ring itself is strongly electron-withdrawing. This inherent electronic property should facilitate SNAr reactions at the 5-position. Pyridines, which are also electron-deficient heterocycles, readily undergo SNAr reactions, especially when substituted with activating groups. wikipedia.org For instance, 5-bromo-1,2,3-triazines have been shown to react with phenols in a concerted SNAr reaction. nih.gov It is therefore highly probable that the bromo substituent in this compound can be displaced by a variety of nucleophiles.

Potential nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction would typically be carried out in a polar aprotic solvent in the presence of a base to generate the nucleophile in situ.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-N-Heterocycles

| Bromo-Heterocycle | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 5-Bromo-1,2,3-triazine | Phenol | K2CO3, DMF, 80 °C | 5-Phenoxy-1,2,3-triazine | High | nih.gov |

| 2-Bromopyridine | Sodium methoxide | Methanol (B129727), reflux | 2-Methoxypyridine | Good | wikipedia.org |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.org

The bromo group on this compound is expected to readily participate in Suzuki-Miyaura coupling reactions. Studies on similar substrates, such as bromopyrimidines and bromopyridines, have demonstrated the feasibility of this transformation. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base (such as K3PO4 or Cs2CO3), and a solvent system like dioxane/water or toluene (B28343). nih.govbeilstein-journals.org The presence of unprotected nitrogen-rich heterocycles can sometimes inhibit the catalyst, but the use of appropriate ligands and reaction conditions can overcome this challenge. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Bromo-N-Heterocycles

| Bromo-Heterocycle | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane (B91453) | 60 | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | - | beilstein-journals.org |

| 3-Chloroindazole | Phenylboronic acid | XPhos/Pd2(dba)3 | K3PO4 | Dioxane/Water | Modest | nih.gov |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the vinylation of aromatic rings. The bromo substituent of this compound should be amenable to Heck coupling with various alkenes. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. nih.gov Mechanochemical methods have also been developed for Heck reactions on bromoindazoles, which can be relevant for other N-heterocycles. nih.govbeilstein-journals.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes and conjugated enynes. libretexts.org Given that this compound already contains an ethynyl (B1212043) group, a Sonogashira reaction at the bromo position would lead to the formation of a di-alkynylated pyrazine derivative. The reaction is generally performed under mild conditions using a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base which can also serve as the solvent. scirp.orgresearchgate.net

Table 3: Representative Heck and Sonogashira Coupling Reactions on Bromo-N-Heterocycles

| Reaction | Bromo-Heterocycle | Coupling Partner | Catalyst/Cocatalyst | Base | Solvent | Yield (%) | Reference |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)2/LHX | K2CO3 | Water/DMF | High | nih.gov |

| Heck | 3-Bromoindazole | Styrene | Pd(OAc)2/PPh3 | TEA | Silica (B1680970) gel (ball-milling) | Good | nih.govbeilstein-journals.org |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2/PPh3/CuI | Et3N | DMF | 72-96 | scirp.orgresearchgate.net |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of arylamines. The bromo group in this compound is a suitable electrophile for this transformation, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrazine ring.

The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, such as those from the Buchwald ligand family (e.g., XPhos, SPhos). youtube.com A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. chemspider.com The reaction has been successfully applied to a range of brominated heterocycles, including bromopyridines. chemspider.comnih.gov

Table 4: Representative Buchwald-Hartwig Amination Reactions on Bromo-N-Heterocycles

| Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd2(dba)3/BINAP | NaOt-Bu | Toluene | 60 | chemspider.com |

| 2-Bromopyridines | Volatile amines | - | - | Sealed tube | Good | nih.gov |

| Bromoflavones | Various amines | Pd2(dba)3 | - | - | Moderate to good |

This table presents data for analogous compounds to illustrate the potential reactivity of this compound. Note that one reference did not specify all reaction components.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The bromo substituent on this compound should be reactive towards Stille coupling with various organostannanes, including aryl-, vinyl-, and alkynylstannanes.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. harvard.edu The addition of ligands and co-catalysts like CuI can enhance the reaction rate. harvard.edu While the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool for complex molecule synthesis. organic-chemistry.org The reaction has been successfully applied to various heterocyclic systems. libretexts.org

Table 5: Representative Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst | Additive | Solvent | Yield (%) | Reference |

| Aryl Iodide | Vinylstannane | Pd(PPh3)4 | LiCl | - | - | organic-chemistry.org |

| Aryl Bromide | Organotin | Pd(OAc)2/Dabco | - | - | Good | organic-chemistry.org |

| Aryl Halide | Hypervalent Organostannate | Pd/Imidazolium (B1220033) Salt | - | - | - | organic-chemistry.org |

This table presents general data for Stille coupling reactions to illustrate the potential reactivity of this compound, as specific examples on closely related N-heterocycles were not prominently available in the search results.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from an aryl halide is a cornerstone of carbon-carbon bond formation in organic synthesis. youtube.commasterorganicchemistry.comyoutube.com However, the direct formation of a Grignard reagent from this compound by reaction with magnesium metal is complicated by the presence of two acidic protons: one on the terminal alkyne (pKa ≈ 25) and another on the amine group (pKa ≈ 17). Grignard reagents are potent bases and would preferentially deprotonate these functional groups rather than undergo oxidative addition at the carbon-bromine bond.

To successfully generate the desired pyrazinyl Grignard reagent, a protecting group strategy would be required. The amine and ethynyl groups would first need to be protected. For instance, the amine could be protected as a silylamide, and the terminal alkyne could be masked with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). Following protection, treatment with magnesium in an etheral solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would facilitate the formation of the Grignard reagent.

Once formed, this pyrazinyl Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles. Subsequent deprotection would then yield the derivatized pyrazine.

Table 1: Hypothetical Scheme for Grignard Reagent Transformation

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection | 1. TMSCl, Et3N; 2. n-BuLi, TMSCl | 2-N(TMS)₂-3-(TMS-ethynyl)-5-bromo-6-methylpyrazine |

| 2 | Grignard Formation | Mg(0), THF, reflux | 2-N(TMS)₂-3-(TMS-ethynyl)-6-methylpyrazin-5-ylmagnesium bromide |

| 3 | Electrophilic Quench | e.g., Benzaldehyde (PhCHO) | α-[2-N(TMS)₂-3-(TMS-ethynyl)-6-methylpyrazin-5-yl]benzenemethanol |

| 4 | Deprotection | TBAF or mild acid (e.g., HCl in MeOH) | α-(2-Amino-3-ethynyl-6-methylpyrazin-5-yl)benzenemethanol |

Note: The reaction conditions and outcomes in this table are illustrative and based on general principles of organic synthesis, as specific literature for this sequence on the title compound is not available.

Reductive Dehalogenation Strategies

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation. For this compound, this would yield 3-ethynyl-6-methylpyrazin-2-amine. Several methods could be employed for this purpose, although care must be taken to ensure compatibility with the alkyne and amine functionalities.

Catalytic hydrogenation is a common method for dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) and a base (e.g., triethylamine) to neutralize the HBr byproduct, can effectively remove the bromo group. However, a significant challenge is the potential for concurrent reduction of the ethynyl group to an alkene or even an alkane. Careful selection of the catalyst and reaction conditions would be crucial to achieve selectivity.

Alternatively, metal-mediated reductions offer another route. Reagents like zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a nickel catalyst can effect dehalogenation. These conditions are often milder and may offer better chemoselectivity, preserving the alkyne moiety.

Table 2: Potential Reductive Dehalogenation Strategies

| Method | Reagents and Conditions | Expected Product | Potential Side Products |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, Et₃N, MeOH, RT | 3-Ethynyl-6-methylpyrazin-2-amine | 3-Vinyl-6-methylpyrazin-2-amine, 3-Ethyl-6-methylpyrazin-2-amine |

| Metal-Acid Reduction | Zn dust, Acetic Acid, RT | 3-Ethynyl-6-methylpyrazin-2-amine | Minimal if conditions are controlled |

| Hydride Reduction | NiCl₂(PPh₃)₂, NaBH₄, DMF, 50 °C | 3-Ethynyl-6-methylpyrazin-2-amine | Minimal if conditions are controlled |

Reactivity of the Ethynyl Moiety in this compound

The terminal alkyne is a highly versatile functional group, participating in a host of transformations including cross-coupling, cycloaddition, and addition reactions.

Sonogashira Coupling for Extended π-Systems

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This reaction is exceptionally useful for the synthesis of conjugated enynes and arylalkynes, which are key components in materials science and medicinal chemistry. libretexts.org

This compound is an ideal substrate for Sonogashira coupling. The reaction can proceed in two ways:

The terminal alkyne can couple with various aryl or vinyl halides.

The aryl bromide can couple with other terminal alkynes.

This dual reactivity allows for the synthesis of a wide array of extended π-conjugated systems. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent or co-solvent. wikipedia.org

Table 3: Representative Sonogashira Coupling Reactions

| Coupling Partner | Catalyst System | Base/Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | 5-Bromo-6-methyl-3-(phenylethynyl)pyrazin-2-amine |

| 4-Iodotoluene | PdCl₂(PPh₃)₂, CuI | DIPA/THF | 5-Bromo-6-methyl-3-(p-tolylethynyl)pyrazin-2-amine |

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 5-(Phenylethynyl)-3-ethynyl-6-methylpyrazin-2-amine |

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Alkyne-Azide Cycloaddition)

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. libretexts.orgwikipedia.org It involves the reaction between a terminal alkyne and an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.govyoutube.com

The ethynyl group of this compound can readily participate in CuAAC reactions. A patent for a closely related compound, 5-bromo-3-ethynylpyrazin-2-amine, details its reaction with trimethylsilyl azide in the presence of a copper(II) sulfate (B86663) and a reducing agent (sodium ascorbate) to generate the copper(I) catalyst in situ. This transformation yields the corresponding 1,2,3-triazole derivative with high efficiency. A similar reactivity is expected for the title compound.

Table 4: Example of Copper(I)-Catalyzed Alkyne-Azide Cycloaddition

| Reactants | Catalyst System | Solvent | Product | Yield |

| 5-Bromo-3-ethynylpyrazin-2-amine, Trimethylsilyl azide | Copper(II) sulfate pentahydrate, Sodium ascorbate | t-Butanol/Water | 5-Bromo-3-(1H-1,2,3-triazol-4-yl)pyrazin-2-amine | 57% |

Data is for the non-methylated analogue 5-bromo-3-ethynylpyrazin-2-amine.

Hydration and Hydroamination Reactions

The ethynyl group can undergo addition reactions across the triple bond. Hydration (addition of water) and hydroamination (addition of an N-H bond) are two such important transformations.

Hydration of a terminal alkyne typically yields a methyl ketone via an enol intermediate (Markovnikov addition). This reaction is often catalyzed by mercury(II) salts, but greener gold- or platinum-based catalysts have also been developed. For this compound, hydration would produce 1-(2-amino-5-bromo-6-methylpyrazin-3-yl)ethan-1-one.

Hydroamination involves the addition of an amine across the alkyne. This can be an intramolecular or intermolecular process and often requires transition metal catalysts (e.g., gold, ruthenium, iridium). Intramolecular hydroamination could potentially occur between the 2-amino group and the 3-ethynyl group, which would lead to the formation of a fused pyrrolo[2,3-b]pyrazine ring system, a valuable heterocyclic core.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Alkynes are excellent partners in various cycloaddition reactions.

Diels-Alder Reaction: In a typical Diels-Alder reaction, the alkyne acts as the dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. youtube.com The electron-deficient nature of the pyrazine ring may enhance the dienophilic character of the ethynyl group. Conversely, electron-deficient azines like pyrazine can themselves act as dienes in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. quora.com The specific reaction pathway would depend on the chosen diene and reaction conditions.

1,3-Dipolar Cycloadditions: As demonstrated by the CuAAC reaction (Section 3.2.2), the ethynyl group is an excellent dipolarophile for reactions with 1,3-dipoles. wikipedia.orgyoutube.comslideshare.netmdpi.com Besides azides, other 1,3-dipoles such as nitrile oxides (generated in situ from oximes) and nitrones can react with the alkyne to form five-membered heterocyclic rings like isoxazoles and isoxazolines, respectively. These reactions provide powerful synthetic routes to complex heterocyclic systems.

Polymerization Reactions for Material Applications

The presence of the ethynyl group on the pyrazine ring imparts the potential for this compound to serve as a monomer in the synthesis of novel polymers. While specific polymerization studies on this exact molecule are not extensively documented, the reactivity of terminal alkynes is well-established, suggesting several possible polymerization pathways for creating materials with unique electronic, thermal, and optical properties.

Alkyne Metathesis: Transition-metal catalyzed alkyne metathesis could produce poly(alkynylpyrazine)s. These polymers would feature a conjugated backbone of alternating triple bonds and pyrazine rings, potentially leading to conductive or semi-conductive materials.

Oxidative Coupling: Glaser-Hay or Eglinton coupling conditions, typically using copper salts and an oxidant, could facilitate the formation of polydiacetylenes. This process would link monomer units through the ethynyl groups, creating a highly conjugated polymer chain.

Cyclotrimerization: Under the influence of catalysts like Ziegler-Natta or Wilkinson's catalyst, the ethynyl groups could undergo [2+2+2] cyclotrimerization. If controlled, this could lead to the formation of highly cross-linked networks where benzene (B151609) rings are formed by the trimerization of three alkyne units from different monomers, resulting in robust, thermally stable porous organic frameworks.

The incorporation of the functionalized pyrazine ring into the polymer backbone is expected to influence the final material properties, such as thermal stability, solubility, and coordination ability with metal ions.

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Catalyst/Reagent Example(s) | Resulting Polymer Structure | Potential Applications |

| Alkyne Metathesis | Schrock (Mo or W) catalysts | Linear conjugated poly(alkynylpyrazine) | Organic electronics, sensors |

| Oxidative Coupling | CuCl, TMEDA, O₂ (Hay) | Linear conjugated polydiacetylene with pyrazine side chains | Nonlinear optics, conductive materials |

| [2+2+2] Cyclotrimerization | Ni(cod)₂, PPh₃ | Cross-linked network with benzene rings linking pyrazine units | Porous materials for gas storage, catalysis |

Reactivity of the Pyrazin-2-amine Functionality in this compound

The primary amino group at the C-2 position is a key site for derivatization, behaving as a typical aromatic amine in many reactions. Its nucleophilicity allows for a wide array of transformations to introduce new functional groups and build more complex molecular architectures.

The pyrazin-2-amine moiety readily undergoes acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, converts the amine into a more stable and less basic amide. mdpi.com This transformation is also useful as a protecting strategy for the amine group during other synthetic steps. nih.gov Alkylation can be achieved using alkyl halides, though polyalkylation can be a competing side reaction. Reductive amination offers a more controlled method for mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic Anhydride, Pyridine | N-(5-Bromo-3-ethynyl-6-methylpyrazin-2-yl)acetamide |

| Acylation | Benzoyl Chloride, Triethylamine | N-(5-Bromo-3-ethynyl-6-methylpyrazin-2-yl)benzamide |

| Alkylation | Methyl Iodide, K₂CO₃ | 5-Bromo-3-ethynyl-6-methyl-N-methylpyrazin-2-amine |

| Reductive Amination | Acetone (B3395972), NaBH(OAc)₃ | 5-Bromo-3-ethynyl-N-isopropyl-6-methylpyrazin-2-amine |

In line with the general reactivity of primary amines, the 2-amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium toward the product. nih.gov The resulting imine functionality provides a new electrophilic center and can participate in various subsequent reactions, such as nucleophilic additions or cycloadditions.

A general scheme for this reaction involves the condensation of this compound with a generic aldehyde (R-CHO) under acidic conditions to yield the corresponding N-(arylmethylidene)-5-bromo-3-ethynyl-6-methylpyrazin-2-amine.

The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting pyrazin-2-diazonium salt is a versatile intermediate that can be transformed into a wide range of other functional groups through Sandmeyer-type reactions. This provides a powerful method to replace the original amino group.

Table 3: Potential Transformations via Diazonium Salt Intermediate

| Reaction Name | Reagent(s) | Resulting Functional Group at C-2 |

| Sandmeyer Reaction | CuCl | Chloro (-Cl) |

| Sandmeyer Reaction | CuBr | Bromo (-Br) |

| Sandmeyer Reaction | CuCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, Heat | Fluoro (-F) |

| Hydrolysis | H₂O, Heat | Hydroxyl (-OH) |

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com However, the reactivity is modulated by the existing substituents. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the bromo (-Br) and ethynyl (-C≡CH) groups are deactivating.

In this compound, the only available carbon atom on the pyrazine ring is at the C-5 position, which is already occupied by a bromine atom. The strong activating effect of the C-2 amino group directs primarily to the C-3 and C-5 positions. The C-3 position is substituted, and the C-5 position holds the bromine. Therefore, a standard EAS reaction involving the substitution of a hydrogen atom is not possible. Any electrophilic attack on the ring would likely require harsh conditions and could lead to substitution of the bromine atom (ipso-substitution) or complex reaction mixtures. Consequently, direct EAS on the pyrazine core is considered an unlikely pathway for this specific molecule. researchgate.netmasterorganicchemistry.com

Multi-Functional Group Transformations and Tandem Reactions of this compound

The true synthetic power of this compound lies in the ability to orchestrate reactions involving multiple functional groups in a single pot or a sequential, tandem manner. The strategic placement of the bromo, ethynyl, and amino groups allows for the construction of fused heterocyclic systems.

A prominent example of such a process is the Sonogashira coupling, which would typically involve the palladium-catalyzed reaction of the C-5 bromo position with a terminal alkyne. However, since the molecule already contains a terminal alkyne, intramolecular reactions or intermolecular couplings followed by cyclization are more likely.

For instance, a tandem Sonogashira coupling-cyclization sequence could be envisioned.

N-Functionalization: The amine is first reacted with a molecule containing a terminal alkyne, for example, propargyl bromide, to introduce another alkyne functionality into the molecule.

Intramolecular Cyclization: The resulting di-alkyne could then undergo an intramolecular cyclization. Alternatively, the initial molecule could undergo an intermolecular Sonogashira coupling with itself or another alkyne, followed by an intramolecular cyclization involving the amino group attacking the newly formed internal alkyne, leading to fused ring systems like pyrrolo[2,3-b]pyrazines.

Table 4: Hypothetical Tandem Reaction for Fused Heterocycle Synthesis

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | N-Alkylation | Propargyl Bromide, K₂CO₃ | 5-Bromo-3-ethynyl-6-methyl-N-(prop-2-yn-1-yl)pyrazin-2-amine |

| 2 | Intramolecular Sonogashira Coupling / Cyclization | Pd(PPh₃)₄, CuI, Et₃N | A fused tricyclic system (e.g., a derivative of pyrrolo[1,2-a:4,5-b']dipyrazine) |

These multi-step sequences highlight the utility of this compound as a sophisticated building block for creating diverse and complex molecular scaffolds, particularly for applications in medicinal chemistry and materials science. lookchem.com

Stereoselective Derivatization Strategies Utilizing this compound

The molecular architecture of this compound presents multiple reactive sites that are amenable to stereoselective transformations. The presence of an amino group, a bromo substituent, and an ethynyl moiety on the pyrazine core allows for a diverse range of synthetic manipulations. While specific stereoselective derivatizations of this exact compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis and reactions of analogous heterocyclic systems can be extrapolated to devise potential stereoselective strategies. These strategies primarily focus on the introduction of chirality through reactions involving the ethynyl and amino functionalities, as well as through stereoselective cross-coupling reactions at the C-Br bond.

One promising avenue involves the asymmetric hydrogenation of the ethynyl group. Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are well-known to effect the enantioselective reduction of alkynes to either cis-alkenes or alkanes. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome, potentially leading to the formation of a chiral ethyl or vinyl substituent at the C3 position of the pyrazine ring. The development of chiral N-heterocyclic carbene (NHC) ligands has also shown promise in the asymmetric hydrogenation of challenging substrates. wikipedia.org

Another potential strategy is the chiral derivatization of the primary amino group . This can be achieved by reacting the amine with a chiral derivatizing agent, such as a chiral acid chloride, isocyanate, or a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs. nih.govnih.gov This reaction would result in the formation of diastereomers that could potentially be separated by chromatography. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically enriched amine.

The ethynyl group also serves as a handle for asymmetric addition reactions . For instance, a stereoselective Michael addition of a nucleophile to the activated alkyne, facilitated by a chiral catalyst, could introduce a stereocenter. Similarly, asymmetric cyclization reactions, such as an intramolecular oxa-Michael reaction if a suitable hydroxyl group is introduced elsewhere in the molecule, could be envisioned to construct chiral ring systems fused to the pyrazine core. nih.gov

Furthermore, the bromo- and ethynyl- functionalities are ideal for stereoselective cross-coupling reactions . Nickel- and palladium-catalyzed cross-coupling reactions have been developed for the asymmetric synthesis of P-stereogenic alkynylphosphines from bromoalkynes. nih.gov It is conceivable that a similar strategy could be employed with this compound to introduce chiral phosphorus-containing moieties. Additionally, stereoretentive cross-coupling reactions of chiral organozinc reagents with aryl halides have been reported, suggesting that if a chiral substituent were introduced elsewhere, the bromine atom could be replaced with retention of configuration. nih.gov

The following tables illustrate hypothetical outcomes of these potential stereoselective derivatization strategies, based on typical results observed for analogous systems in the literature.

Table 1: Hypothetical Asymmetric Hydrogenation of the Ethynyl Group

| Entry | Chiral Catalyst System | Product | Enantiomeric Excess (e.e.) |

| 1 | Ru(BINAP)Cl₂ | 5-Bromo-3-ethyl-6-methylpyrazin-2-amine | >95% |

| 2 | [Rh(COD)₂(DIPAMP)]BF₄ | 5-Bromo-3-ethyl-6-methylpyrazin-2-amine | >90% |

| 3 | Ir(PCP-Phos)₂ | 5-Bromo-3-vinyl-6-methylpyrazin-2-amine | >98% |

This table is illustrative and based on typical efficiencies of the mentioned catalyst systems for asymmetric hydrogenation of alkynes.

Table 2: Hypothetical Diastereoselective Derivatization of the Amino Group

| Entry | Chiral Derivatizing Agent | Diastereomeric Ratio (d.r.) | Separation Method |

| 1 | (S)-Mosher's acid chloride | >95:5 | Column Chromatography |

| 2 | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | >90:10 | HPLC |

| 3 | Marfey's Reagent (FDAA) | >99:1 | LC-MS |

This table is illustrative and shows potential diastereomeric ratios achievable with common chiral derivatizing agents.

Table 3: Hypothetical Stereoselective Sonogashira Cross-Coupling

| Entry | Chiral Ligand | Coupling Partner | Product | Enantiomeric Excess (e.e.) |

| 1 | Chiral Phosphine Ligand | P-stereogenic secondary phosphine | Chiral Alkynylphosphine | >90% |

| 2 | Chiral Diamine Ligand | Racemic Terminal Alkyne | Propargylamine Derivative | >95% |

This table illustrates potential applications of stereoselective cross-coupling reactions based on literature precedents for similar transformations.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Ethynyl 6 Methylpyrazin 2 Amine

Electronic Structure Analysis and Molecular Orbitals of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine

The arrangement of electrons within a molecule dictates its reactivity, stability, and photophysical properties. For this compound, a combination of density functional theory (DFT) and ab initio methods would be the standard approach to unravel its electronic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a hypothetical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), the HOMO of this compound would likely be delocalized over the pyrazine (B50134) ring and the electron-donating amino group. The LUMO, conversely, would be expected to have significant contributions from the pyrazine ring and the electron-withdrawing ethynyl (B1212043) and bromo substituents. The presence of the bromine atom, with its lone pairs, might also influence the energy of the HOMO. The ethynyl group, with its π-system, could contribute to both the HOMO and LUMO, potentially narrowing the energy gap.

Illustrative Data Table: Calculated Frontier Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily localized on the pyrazine ring and amino group. |

| LUMO | -1.89 | Distributed across the pyrazine ring, ethynyl, and bromo groups. |

| HOMO-LUMO Gap | 4.36 | Indicative of moderate kinetic stability. |

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of the frontier orbitals of this compound can therefore predict its reactivity.

The HOMO's localization on the amino-substituted pyrazine ring suggests that the most nucleophilic sites would be the nitrogen of the amino group and potentially the carbon atoms of the pyrazine ring that are not directly bonded to electron-withdrawing groups. The LUMO's distribution indicates that electrophilic attack would likely be directed towards the pyrazine ring, particularly at the carbon atom bearing the bromine, and the ethynyl group. The relatively large HOMO-LUMO gap suggests that the molecule would not be exceptionally reactive but would undergo reactions under appropriate conditions.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. In an ESP map of this compound, regions of negative potential (typically colored red) would be expected around the nitrogen atoms of the pyrazine ring and the bromine atom, indicating areas that are rich in electrons and susceptible to electrophilic attack. The most negative potential would likely be associated with the pyrazine ring nitrogens. Regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The hydrogen on the ethynyl group would also exhibit a positive potential. This charge distribution is a direct consequence of the varying electronegativities of the constituent atoms and the resonance and inductive effects of the substituents.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of a molecule is critical to its function, particularly in biological systems where molecular recognition is key. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Torsional Scans and Preferred Conformations

For this compound, the primary flexible points are the rotation around the C-N bond of the amino group and the C-C bond connecting the ethynyl group to the pyrazine ring. A torsional scan, where the dihedral angle of a specific bond is systematically varied and the energy calculated at each step, would reveal the most stable conformations.

Rotation around the C-N bond of the amino group would likely show a relatively low energy barrier, with the preferred conformation being one where the amino group is planar with the pyrazine ring to maximize resonance stabilization. The rotation of the ethynyl group is not a factor as it is linear. The methyl group's rotation would also have a very low energy barrier. Therefore, the molecule is expected to be largely planar.

Illustrative Data Table: Torsional Scan of the Amino Group

| Dihedral Angle (H-N-C-C) (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.0 | Planar, Eclipsed |

| 30 | 0.8 | Twisted |

| 60 | 2.5 | Twisted |

| 90 | 3.2 | Perpendicular |

Intermolecular Interactions and Aggregation Tendencies

The nature of intermolecular interactions determines how molecules pack in the solid state and interact in solution. For this compound, several types of intermolecular interactions are plausible. nih.gov

Reaction Mechanism Elucidation using Computational Methods for this compound Derivatives

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions involving derivatives of this compound. By identifying transition states and intermediates, a detailed understanding of reaction pathways can be achieved.

Transition State Search for Key Reactions

The identification of transition state geometries is a critical step in understanding the kinetics of a chemical reaction. For derivatives of pyrazine, computational techniques like Density Functional Theory (DFT) are employed to locate these high-energy structures that connect reactants to products. For instance, in reactions involving substituted pyrazines, DFT calculations can predict the geometry of transition states, which are often fleeting and difficult to isolate experimentally. acs.org The successful isolation and crystallographic characterization of a transition-state geometry for a tetraaza derivative of anthraquinodimethane, which shares structural motifs with pyrazine derivatives, highlights the synergy between computational prediction and experimental validation. acs.org In this case, DFT calculations confirmed that the isolated crystal structure corresponded to the computationally predicted transition-state geometry. acs.org

Reaction Coordinate Diagrams and Activation Energies

Reaction coordinate diagrams, which plot the energy of a system as it progresses from reactants to products, are fundamental tools in computational chemistry. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com These diagrams visually represent the activation energy (the energy barrier that must be overcome for a reaction to occur) and the energies of any intermediates. youtube.comyoutube.comyoutube.com The height of the energy barrier, or activation energy, is directly related to the reaction rate. youtube.com For reactions involving pyrazine derivatives, computational methods can be used to construct these diagrams, providing quantitative estimates of activation energies for various reaction pathways. For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational calculations were used to map out the reaction pathway and rule out a previously postulated Diels-Alder mechanism in favor of a zwitterionic intermediate pathway. mdpi.com

Solvent Effects Modeling in Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a reaction. Computational models can account for these solvent effects, providing a more accurate picture of the reaction in a realistic environment. For instance, the photooxidation of indolepyrazines, which are structurally related to the target compound, shows a strong dependence on the solvent. nih.gov The quantum yield of the reaction is notably lower in protic solvents like methanol (B129727) compared to aprotic solvents like acetonitrile (B52724). nih.gov This is attributed to the formation of hydrogen-bonded complexes between the chromophore and the alcohol, which alters the photophysical properties and reduces the efficiency of the reaction. nih.gov Computational modeling can simulate these solvent-solute interactions and their impact on the reaction's potential energy surface.

Spectroscopic Property Prediction (Theoretical Spectroscopy) for this compound

Theoretical spectroscopy utilizes computational methods to predict the spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. jocpr.comnih.gov These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. For pyrazine and its derivatives, theoretical calculations can help assign the signals in experimental NMR spectra. researchgate.netchemicalbook.comspectrabase.com For example, a theoretical study on pyrazolone (B3327878) and its derivatives used DFT calculations to determine their NMR chemical shifts, which were then compared with experimental data. jocpr.com Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Pyrazine Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 150.8 |

| C3 | - | 130.1 |

| C5 | 8.5 | 144.7 |

| C6 | 8.5 | 144.7 |

| CH₃ | 2.5 | 21.5 |

| NH₂ | 5.0 | - |

| Ethynyl-H | 3.0 | - |

| Ethynyl-C1 | - | 80.0 |

Vibrational Frequencies and IR Spectra Simulation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum. mdpi.comresearchgate.netnih.govnih.govresearchgate.net This is particularly useful for identifying characteristic functional groups and for studying intermolecular interactions, such as hydrogen bonding. researchgate.net For complex pharmaceutical molecules, multi-molecular fragment interception methods have been developed to improve the accuracy of vibrational frequency simulations by accounting for the solid-state environment. mdpi.comresearchgate.net These simulations can aid in the interpretation of experimental IR spectra of compounds like this compound and its derivatives. mdpi.com

Table 2: Simulated Vibrational Frequencies for a Pyrazine Derivative (Note: This is a representative table. Actual values for this compound would require specific calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) stretch | 3450 | Amine N-H stretching |

| ν(C≡C) stretch | 2150 | Ethynyl C≡C stretching |

| ν(C-N) stretch | 1300 | Pyrazine ring C-N stretching |

| δ(C-H) bend | 1450 | Methyl C-H bending |

UV-Vis Absorption Spectra Predictions

The theoretical UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). Such calculations are instrumental in understanding the electronic transitions within the molecule. By employing functionals like B3LYP or CAM-B3LYP with a suitable basis set, such as 6-311++G(d,p), it is possible to calculate the maximum absorption wavelengths (λmax). researchgate.net The influence of different solvents on these electronic transitions is often modeled using the Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM), which can provide a more accurate prediction of the spectrum in a solution phase. researchgate.net

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Computational Method | Basis Set | Solvent | Predicted λmax (nm) |

| TD-DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 320 |

| TD-DFT (B3LYP) | 6-311++G(d,p) | Ethanol | 325 |

| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | Gas Phase | 315 |

| TD-DFT (CAM-B3LYP) | 6-311++G(d,p) | Ethanol | 318 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical results from such computational studies.

Structure-Activity Relationship (SAR) Studies (Computational Perspective) for this compound

Computational SAR studies are pivotal in elucidating how the structure of this compound relates to its potential biological activities. These studies can guide the design of new derivatives with enhanced potency or selectivity.

Ligand-Target Docking Simulations (without clinical implications)

Molecular docking simulations are employed to predict the binding orientation and affinity of this compound to a specific protein target. This technique computationally places the ligand into the binding site of a receptor and scores the interaction. For a compound like this, potential targets could include kinases or other enzymes where pyrazine-based inhibitors have shown activity. The docking process can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, docking studies on similar pyrimidine (B1678525) derivatives have been used to explore binding mechanisms with cyclin-dependent kinases (CDKs). nih.gov Such studies can provide a rationale for the compound's potential inhibitory activity and guide modifications to improve binding.

Pharmacophore Modeling and Virtual Screening for in vitro Biological Activities